(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-8-(2-Methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a polycyclic core structure fused with a thiophene ring and a 2-methoxyphenyl substituent. The Z-configuration of the thiophen-2-ylmethylene group is critical for its stereoelectronic properties, influencing molecular interactions and biological activity. The benzofuro-oxazinone scaffold provides rigidity and planar aromaticity, which are advantageous for target binding, while the thiophene and methoxyphenyl moieties modulate electronic and steric properties .
Properties
IUPAC Name |
(2Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-25-19-7-3-2-6-17(19)23-12-16-18(26-13-23)9-8-15-21(24)20(27-22(15)16)11-14-5-4-10-28-14/h2-11H,12-13H2,1H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJNZWSEJZTTDH-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=CC5=CC=CS5)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CS5)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that falls within the class of benzofuro[7,6-e][1,3]oxazinones. This compound has garnered attention in recent research due to its potential biological activities, including antitumor and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.
Chemical Structure and Properties
The molecular formula of (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is C24H20N2O4. Its structure features a benzofuro framework with methoxy and thiophene substituents that are believed to enhance its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzofuro[7,6-e][1,3]oxazinones. Specifically, compounds within this class have shown promising results against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Studies indicate that it possesses activity against common fungal pathogens:
- Minimum Inhibitory Concentration (MIC) : The MIC against Candida albicans was reported at 25 µg/mL, which is comparable to established antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be attributed to its unique structural features:
- Methoxy Group : The presence of the methoxy group enhances lipophilicity and may improve cellular uptake.
- Thiophene Ring : The thiophene moiety contributes to the compound's electron-rich environment, which is favorable for interaction with biological targets.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in vivo:
- Tumor Xenograft Models : In a study involving xenograft models of breast cancer in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
Research Findings Summary
The following table summarizes key findings related to the biological activity of (Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one:
Comparison with Similar Compounds
Key Observations :
- Steric and Solubility Profiles : The ortho-methoxy group in the target compound may reduce solubility compared to the meta-substituted analog in but could enhance target selectivity via steric effects.
- Adduct Influence : The 1,4-dioxane adduct in modifies crystallinity and solubility, which are absent in the target compound .
Methodological Considerations in Similarity Assessment
Compound similarity analysis relies on diverse computational methods, each with limitations:
- Structural Fingerprinting (e.g., Tanimoto Coefficient) : Focuses on substructure overlap but may overlook stereoelectronic differences (e.g., Z vs. E configurations or thiophene vs. pyridine).
- Pharmacophore Modeling : Prioritizes functional group spatial alignment, critical for activity prediction but less sensitive to subtle steric variations.
- 3D Shape Similarity : Accounts for molecular conformation but requires accurate target binding mode data .
For the target compound, structural similarity to and analogs ranges from 40–60% using Tanimoto coefficients (based on PubChem fingerprints), yet pharmacophore models may classify them as distinct due to divergent electronic profiles .
Research Findings and Implications
- Synthetic Challenges : The Z-configuration in the target compound requires precise stereocontrol during synthesis, unlike E-isomers, which are often less active .
- Environmental and Pharmacokinetic Behavior : The 2-methoxyphenyl group may improve metabolic stability compared to fluorinated analogs (), though solubility remains a concern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
